molecular formula C21H20FN3O2 B2557616 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 852368-58-2

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

カタログ番号 B2557616
CAS番号: 852368-58-2
分子量: 365.408
InChIキー: AOASIYWNGRHVMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a reversible and highly selective Monoacylglycerol Lipase (MAGL) inhibitor . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . Inhibition of 2-AG degradation leads to elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .


Chemical Reactions Analysis

This compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . In rodent brain, the compound time- and dose-dependently bound to MAGL, indirectly led to CB1 occupancy by raising 2-AG levels, and raised norepinephrine levels in cortex .

科学的研究の応用

Psychoactive Substance Analysis

A study by Rust et al. (2012) explored the prevalence of new psychoactive substances, including the role of piperazines, in a retrospective analysis of hair samples. The research aimed at understanding the changing patterns of designer drugs, indicating the compound's significance in forensic toxicology and public health monitoring Rust, Baumgartner, Dally, & Kraemer, 2012.

Pharmacokinetic Studies

In pharmacokinetic research, Renzulli et al. (2011) detailed the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlighting the compound's metabolism and elimination pathways in humans. This study provides critical insights into the drug's biotransformation, essential for developing safer and more effective therapeutic agents Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011.

Neuropharmacological Effects

Brito et al. (2017) investigated the anxiolytic-like effects of a new compound, demonstrating its potential in neuropharmacological applications. This research underscores the compound's relevance in understanding brain function and developing treatments for anxiety disorders Brito, Fajemiroye, Neri, Silva, Silva, Sanz, Vaz, de Carvalho, Ghedini, Lião, Menegatti, & Costa, 2017.

Radioligand Development for PET Imaging

Research by Patel et al. (2019) on [18F]DASA-23, a radiopharmaceutical for measuring pyruvate kinase M2 levels by positron emission tomography (PET), exemplifies the compound's utility in developing diagnostic tools for glioma. This study illustrates its application in enhancing non-invasive cancer diagnostics Patel, Beinat, Haywood, Murty, Xie, Recht, Nagpal, Thomas, Khalighi, Gandhi, Holley, & Gambhir, 2019.

Analytical Method Development

The development and validation of analytical methods for detecting and quantifying psychoactive substances, as detailed by Papsun et al. (2016) in their study on MT-45, indicate the compound's role in toxicological analysis and public safety. This research aids in the accurate identification of substances in drug-related deaths, contributing to forensic science and public health Papsun, Krywanczyk, Vose, Bundock, & Logan, 2016.

将来の方向性

The future directions of this compound involve its potential therapeutic application in several central nervous system disorders . It is anticipated that the profile exhibited by this compound will allow for precise modulation of 2-AG levels in vivo .

特性

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-14-19(17-4-2-3-5-18(17)23-14)20(26)21(27)25-12-10-24(11-13-25)16-8-6-15(22)7-9-16/h2-9,23H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOASIYWNGRHVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。